1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(12)8-11-5-3-4-10(2)6-7-11/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYZLOILTFDDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCN(CC1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1,4-diazepane with propylene oxide under basic conditions to yield the desired product. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydroxide. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide, leading to the formation of alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as a pharmacological agent targeting the central nervous system. Its diazepane core structure is particularly valuable for designing new therapeutic agents with:
- Anxiolytic properties : Potential to reduce anxiety.
- Sedative effects : Ability to induce sedation.
- Anticonvulsant properties : Potential to prevent seizures.
Research indicates that modifications to the diazepane ring can enhance binding affinity to GABA receptors, which are critical in mediating these effects.
Organic Synthesis
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules. It can undergo reactions such as oxidation, reduction, and substitution, leading to diverse products that can be utilized in further chemical research.
Biological Studies
Researchers are exploring the interactions of this compound with biological molecules to understand its mechanism of action. Its ability to modulate neurotransmitter release suggests potential therapeutic effects in treating various CNS disorders. Studies have shown that it may interact with specific receptors, leading to physiological effects such as sedation and anxiolysis.
Research indicates that this compound exhibits a range of biological activities:
- Sedation : Effective in inducing sleep or relaxation.
- Anxiolysis : Reduces anxiety levels.
- Anticonvulsant Effects : Potentially useful in seizure management.
The interactions with GABA receptors highlight its relevance in CNS pharmacology.
Case Studies
Several notable case studies illustrate the significance of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol:
- CNS Pharmacology : A study demonstrated that modifications to the diazepane ring could enhance binding affinity to GABA receptors, increasing anxiolytic potential.
- Anticancer Research : Comparative studies on various diazepane derivatives against cancer cell lines showed enhanced antiproliferative activity with specific structural optimizations.
- Protozoan Inhibition : Research identified analogs that effectively inhibited the growth of Trypanosoma brucei, indicating potential applications in treating parasitic infections.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, such as sedation or anxiolysis. The exact molecular pathways involved depend on the specific receptor targets and the compound’s binding affinity.
Comparison with Similar Compounds
Enzyme Inhibition (G9a and HDAC8)
- Quinazoline derivatives (19–22): Demonstrated potent inhibition of G9a methyltransferase, with IC₅₀ values in the nanomolar range. The 4-methyl-1,4-diazepane moiety likely contributes to binding via hydrogen bonding and van der Waals interactions with the enzyme's active site .
- Compound 30 (quinazolin-7-ol derivative) : Molecular docking studies revealed strong binding to G9a (Glide score: −9.2 kcal/mol) and HDAC8 (−8.7 kcal/mol), attributed to the diazepane ring's interaction with hydrophobic pockets .
Adrenoceptor Binding
- Compounds 10 and 11 (indole derivatives with 4-methyl-1,4-diazepane): Showed moderate β₁-adrenoceptor binding (Kᵢ ~100 nM) but weak α₁/α₂ activity. The propan-2-ol chain may enhance solubility, improving bioavailability compared to ethanol analogs .
Antihistamine Activity
- Emedastine : A clinically approved antihistamine, its benzoimidazole core and ethoxyethyl substituent enable selective H₁ receptor antagonism. The 4-methyl-1,4-diazepane group likely stabilizes receptor-ligand interactions through conformational rigidity .
Physicochemical Properties
Table 2: Property Comparison
Notes:
- The 4-methyl group increases logP by ~0.3–0.5 units compared to non-methylated analogs.
- Quinazoline derivatives exhibit poor aqueous solubility due to aromatic cores but high stability in organic solvents .
Biological Activity
1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential pharmacological properties, particularly in the central nervous system (CNS). This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a diazepane ring, which is significant for its interaction with various biological targets. Its structure allows for multiple chemical modifications, making it a versatile intermediate in organic synthesis.
The biological activity of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is primarily attributed to its ability to interact with specific receptors in the CNS. It may modulate neurotransmitter release, leading to effects such as:
- Sedation
- Anxiolysis
- Anticonvulsant properties
These effects are mediated through binding to GABA receptors and other neurotransmitter systems, although specific receptor affinities and pathways require further elucidation.
Biological Activity Overview
Research indicates that 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol may exhibit a range of biological activities:
1. CNS Activity
The compound has been studied for its potential anxiolytic and sedative effects. Its diazepane structure is similar to known anxiolytics, suggesting it could be developed into a therapeutic agent targeting anxiety disorders.
2. Anticancer Potential
Some studies have indicated that derivatives of diazepane compounds can inhibit cancer cell growth. For instance, related compounds have shown antiproliferative activity against various cancer cell lines with IC50 values indicating significant potency (e.g., IC50 = 0.29 μM against ovarian cancer cells) . The exact role of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol in this context remains to be fully characterized.
3. Inhibition of Pathogen Growth
In vitro studies have demonstrated that related diazepane derivatives can act as inhibitors against protozoan parasites like T. cruzi and L. major. These findings suggest a broader spectrum of biological activity beyond CNS effects .
Comparative Analysis
To better understand the unique properties of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol, it can be compared with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(4-Methylpiperazin-1-yl)propan-2-ol | Piperazine derivative | Varying CNS effects |
| 2-Methyl-1-(piperidin-4-yl)propan-2-ol | Piperidine derivative | Different reactivity and biological activity |
The structural differences between these compounds can lead to variations in their biological activities and mechanisms of action.
Case Studies
Several case studies highlight the significance of this compound:
- CNS Pharmacology : A study focusing on the sedative effects demonstrated that modifications to the diazepane ring could enhance binding affinity to GABA receptors, increasing anxiolytic potential.
- Anticancer Research : In a comparative study evaluating various diazepane derivatives against cancer cell lines, certain modifications resulted in enhanced antiproliferative activity, suggesting that structural optimization could lead to new therapeutic agents.
- Protozoan Inhibition : Research identified several analogs that effectively inhibited the growth of T. brucei, indicating potential applications in treating parasitic infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for introducing the 4-methyl-1,4-diazepane moiety into heterocyclic scaffolds?
- Methodology : The 4-methyl-1,4-diazepane group is often incorporated via nucleophilic substitution or coupling reactions. For example, in quinazoline derivatives, the diazepane ring is introduced by reacting precursors like 7-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-2-chloroquinazoline with 4-methyl-1,4-diazepane under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) . Post-synthetic modifications, such as demethylation using BBr₃ in dichloromethane (DCM), are employed to generate hydroxylated intermediates .
- Key Considerations : Reaction temperature, solvent polarity, and steric hindrance influence yields. HPLC purity validation (≥94%) and HRMS confirmation are critical for reproducibility .
Q. How is the purity and structural integrity of 1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol derivatives validated?
- Analytical Workflow :
- NMR : H and C NMR verify regiochemistry and confirm absence of unreacted starting materials.
- HPLC : Reverse-phase chromatography (C18 columns) with UV detection ensures ≥95% purity. Retention times (tR) between 12.6–16.6 minutes are typical for diazepane-containing compounds .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks within 1 ppm error .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of 1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol derivatives to epigenetic targets like HDAC8 or G9a?
- Molecular Docking Protocol :
- Protein Preparation : HDAC8 (PDB: 3SFF) and G9a (PDB: 3RJW) structures are refined using Schrödinger Suite. Missing residues are modeled, and hydrogen atoms are optimized at pH 7.4 .
- Ligand Preparation : Ligands are energy-minimized with OPLS3e force field. Tautomers and ionization states (pH 7.4 ± 2.0) are enumerated via LigPrep .
- Docking : GLIDE SP/XP mode generates pose clusters. Docking scores (ΔG < −7.0 kcal/mol) and hydrogen-bonding interactions with catalytic residues (e.g., Zn²⁺ in HDAC8) prioritize candidates .
- Validation : Compare docking poses with co-crystallized inhibitors (e.g., MS-344 for HDAC8) to assess predictive accuracy .
Q. How do researchers resolve contradictions in enzyme inhibition data between in vitro and cellular assays for diazepane-containing compounds?
- Case Study : A quinoline derivative (2-(4-methyl-1,4-diazepan-1-yl)quinoline) showed potent EZH2 inhibition (IC₅₀ = 12 nM) in vitro but reduced cellular potency (EC₅₀ = 1.2 μM).
- Hypotheses : Poor membrane permeability or off-target effects in cells.
- Experimental Solutions :
- Permeability Assays : Use Caco-2 monolayers to measure Papp (apparent permeability). LogP > 2.5 correlates with improved uptake .
- Target Engagement : Cellular thermal shift assays (CETSA) confirm intracellular target binding .
- Data Interpretation : Adjust substituents (e.g., adding hydroxyl groups) to balance lipophilicity and solubility .
Q. What strategies optimize the electrochemical stability of diazepane derivatives in redox-active environments?
- Electrochemical Profiling : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) identifies oxidation potentials. For example, 3,3’-(1,4-diazepane-1,4-diyl)bis(propan-2-ol) derivatives exhibit oxidation peaks at +0.8–1.2 V vs. Ag/AgCl, indicating susceptibility to radical formation .
- Stabilization Methods :
- Structural Modifications : Electron-withdrawing groups (e.g., fluorine) lower HOMO energy, reducing oxidation propensity.
- Additives : Antioxidants (e.g., ascorbic acid) in buffer systems mitigate degradation .
Methodological Challenges
Q. How are regioselectivity issues addressed during the alkylation of 1,4-diazepane with propan-2-ol derivatives?
- Case Example : Competing N- vs. O-alkylation in propan-2-ol reactions.
- Solution : Use protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl group to direct alkylation to the diazepane nitrogen. Deprotection with TBAF restores the alcohol functionality .
- Kinetic Control : Lower reaction temperatures (0–5°C) favor N-alkylation by reducing side reactions .
Biological Relevance
Q. What cellular pathways are modulated by 1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol derivatives in oncology research?
- Mechanistic Insights :
- Epigenetic Regulation : Inhibition of histone methyltransferases (e.g., G9a) alters H3K9me2 levels, suppressing oncogene expression .
- Apoptosis Induction : Activation of caspase-3/7 via mitochondrial depolarization in leukemia cell lines (e.g., HL-60) .
- Functional Assays : ChIP-seq validates target gene silencing, while RNA-seq identifies downstream pathways (e.g., Wnt/β-catenin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
